Uridine 2',3',5'-tribenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine 2’,3’,5’-tribenzoate is a synthetic derivative of uridine, a nucleoside that plays a crucial role in the synthesis of RNA. This compound is formed by attaching benzoic acid groups to the hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose sugar ring in uridine. The modification enhances the compound’s lipophilicity, making it more soluble in non-polar solvents and altering its chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Uridine 2’,3’,5’-tribenzoate is synthesized through a multi-step process involving the protection of the hydroxyl groups on the ribose ring of uridine. The typical synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups at the 2’, 3’, and 5’ positions are protected using benzoyl chloride in the presence of a base such as pyridine.
Purification: The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of uridine 2’,3’,5’-tribenzoate likely follows similar steps as the laboratory synthesis but on a larger scale. Industrial processes may involve optimization of reaction conditions to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions: Uridine 2’,3’,5’-tribenzoate undergoes various chemical reactions, including:
Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield uridine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the benzoyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products:
Hydrolysis: Yields uridine and benzoic acid.
Substitution: Yields substituted uridine derivatives depending on the nucleophile used.
Scientific Research Applications
Uridine 2’,3’,5’-tribenzoate has several applications in scientific research:
Intermediate in Synthesis: It serves as an intermediate in the synthesis of modified nucleosides, which are valuable tools for studying cellular processes and developing novel therapeutics.
Epigenetic Research: The compound is used to investigate DNA hydroxymethylation, an important epigenetic process involved in gene regulation.
Prodrug Potential: Due to its modified structure, uridine 2’,3’,5’-tribenzoate could potentially serve as a prodrug, being converted into an active drug within the body.
Mechanism of Action
The mechanism of action of uridine 2’,3’,5’-tribenzoate involves its conversion into uridine within the body. The benzoyl groups protect the hydroxyl functionalities, allowing the compound to be more stable and soluble in non-polar solvents. Once inside the body, the benzoyl groups are hydrolyzed, releasing uridine, which can then participate in various biochemical processes .
Comparison with Similar Compounds
Uridine 2’,3’,5’-triacetate: Another derivative of uridine with acetyl groups instead of benzoyl groups.
Uridine 5’-monophosphate: A phosphorylated form of uridine used in various metabolic pathways.
Comparison:
Uridine 2’,3’,5’-tribenzoate vs. Uridine 2’,3’,5’-triacetate: The benzoyl groups in uridine 2’,3’,5’-tribenzoate provide greater lipophilicity compared to the acetyl groups in uridine 2’,3’,5’-triacetate, making it more suitable for non-polar solvents.
Uridine 2’,3’,5’-tribenzoate vs. Uridine 5’-monophosphate: While uridine 5’-monophosphate is involved in metabolic pathways, uridine 2’,3’,5’-tribenzoate is primarily used as an intermediate in synthetic processes and research applications.
Properties
CAS No. |
1748-04-5 |
---|---|
Molecular Formula |
C30H24N2O9 |
Molecular Weight |
556.5 g/mol |
IUPAC Name |
[(3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C30H24N2O9/c33-23-16-17-32(30(37)31-23)26-25(41-29(36)21-14-8-3-9-15-21)24(40-28(35)20-12-6-2-7-13-20)22(39-26)18-38-27(34)19-10-4-1-5-11-19/h1-17,22,24-26H,18H2,(H,31,33,37)/t22?,24-,25-,26-/m1/s1 |
InChI Key |
MPYUTOYNCCRZAC-FKCSXRDPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OCC2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
1748-04-5 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.